molecular formula C11H21FN2O2 B1454685 Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate CAS No. 1303972-96-4

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B1454685
CAS No.: 1303972-96-4
M. Wt: 232.29 g/mol
InChI Key: PWWDRFMQLZQJAY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS: 1303972-96-4) is a fluorinated piperidine derivative with a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 4, and a fluorine atom at position 3 of the piperidine ring . This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and central nervous system (CNS)-targeting drugs due to its structural versatility and stereochemical properties. Its tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes, while the fluorine atom modulates electronic and lipophilic properties, influencing bioavailability and target binding .

The compound is typically synthesized via multi-step routes involving reductive amination, nucleophilic substitution, or Mitsunobu reactions. For example, tert-butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1) can be converted to the aminomethyl derivative through mesylation followed by amination . Purity levels for commercial batches often exceed 95%, as confirmed by HPLC and LC-MS analyses .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDRFMQLZQJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Route

One well-documented method involves starting from a benzyl-protected fluoropiperidine intermediate, followed by catalytic hydrogenation to yield the target amine:

  • Starting Material: tert-butyl-(3R,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
  • Reagents: Ammonium formate (HCO2NH4) as hydrogen source, 10% palladium on activated carbon (Pd-C) catalyst
  • Solvent: Ethanol/water mixture
  • Conditions: Stirring under reflux for 1 hour under inert nitrogen atmosphere
  • Workup: Filtration of Pd-C catalyst, concentration under reduced pressure, purification by column chromatography (chloroform/methanol gradient)
  • Yield: Approximately 99% of tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

This approach efficiently removes the benzyl protecting group while introducing the free amine at the 4-position, preserving the fluorine at the 3-position and the Boc protecting group on nitrogen.

Aminomethylation via Reductive Amination

The aminomethyl group is introduced typically by reductive amination using formaldehyde and an appropriate amine source:

  • Reaction: Reductive amination of the fluoropiperidine with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride or hydrogenation)
  • Outcome: Introduction of the aminomethyl substituent at the 4-position on the piperidine ring

This step is crucial for installing the aminomethyl functionality with high regio- and stereoselectivity.

Protection and Esterification

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to stabilize the amine during subsequent transformations:

  • Reagents: tert-Butyl alcohol or Boc anhydride (di-tert-butyl dicarbonate)
  • Conditions: Typically carried out under mild basic conditions to form the carbamate ester
  • Purpose: Protects the piperidine nitrogen and improves compound stability and handling

Alternative Synthesis via Phthalimide Intermediate and Hydrazinolysis

Another synthetic route involves:

  • Conversion of 4-fluoro-4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester to a phthalimide intermediate using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and phthalimide.
  • Subsequent hydrazinolysis in ethanol to release the free aminomethyl group.
  • Purification by silica gel chromatography.
  • Yield reported around 76% for the final tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate.

Reaction Conditions and Yields Summary Table

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Catalytic hydrogenation of benzyl-protected intermediate Ammonium formate, 10% Pd-C, EtOH/H2O, reflux, N2 atmosphere, 1 h 99 High yield, mild conditions
2 Reductive amination for aminomethyl group Formaldehyde, reducing agent (e.g., NaBH3CN) Not specified Key for aminomethyl introduction
3 Boc protection of piperidine nitrogen Boc anhydride or tert-butyl alcohol, mild base Not specified Stabilizes amine functionality
4 Phthalimide intermediate formation and hydrazinolysis Triphenylphosphine, DIAD, phthalimide; then hydrazine hydrate, EtOH, 20°C, 2 h 76 Alternative route, multi-step

Notes on Industrial and Practical Considerations

  • The catalytic hydrogenation step using ammonium formate and Pd-C is scalable and provides high purity product.
  • Reductive amination must be carefully controlled to avoid over-reduction or side reactions.
  • Boc protection is standard for amine handling and purification.
  • Purification typically involves silica gel chromatography with chloroform/methanol or hexane/ethyl acetate solvent systems.
  • Reaction monitoring by LC-MS and ^1H-NMR confirms product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the carboxylate group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce de-fluorinated or reduced carboxylate derivatives. Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes structural analogs, highlighting differences in substituent positions, fluorine count, and stereochemistry:

Compound Name CAS Number Substituents Purity Key Features Source
Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1303972-96-4 3-F, 4-aminomethyl 95% High stability; used in CNS drug candidates
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate 1303973-02-5 4-F, 3-aminomethyl 95% Altered steric effects; lower metabolic stability
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate 620611-27-0 4-F, 4-aminomethyl 98% Geminal F and aminomethyl; conformational rigidity
Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1303973-22-9 3,3-diF, 4-aminomethyl N/A Enhanced lipophilicity; potential for blood-brain barrier penetration
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 3-F, 4-amino (stereospecific) N/A Chiral specificity; critical for enantioselective binding

Stereochemical Variations

Stereoisomers such as (3R,4S)- and (3S,4R)-configured derivatives exhibit distinct pharmacological profiles. For instance, (3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) demonstrates higher affinity for serotonin receptors compared to its enantiomer, underscoring the importance of chirality in drug design .

Functional Group Modifications

  • Benzyloxycarbonyl analogs: Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS: 455267-64-8) replaces the tert-butyl group with a benzyloxycarbonyl moiety, reducing steric bulk but increasing susceptibility to enzymatic degradation .
  • Thienopyrimidine derivatives: Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate (BP 30390N/A) incorporates a heterocyclic substituent, enhancing π-π stacking interactions in kinase inhibitors .

Biological Activity

Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS Number: 1303972-96-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁FN₂O₂
  • Molecular Weight : 232.30 g/mol
  • Key Functional Groups : Piperidine ring, aminomethyl group, fluorine atom.

The unique structure of this compound allows it to interact with various biological targets, which is crucial for its activity.

The biological activity of this compound primarily involves:

  • Inhibition of Janus Kinases (JAKs) : This compound has been shown to inhibit JAKs, which are critical in mediating inflammatory and immune responses. This inhibition suggests potential applications in treating autoimmune diseases and certain cancers.
  • Binding Interactions : The aminomethyl group can form hydrogen bonds with target proteins, while the fluorine atom enhances binding affinity through hydrophobic interactions. The tert-butyl group introduces steric hindrance, which may influence the compound's selectivity and overall activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : As a JAK inhibitor, it may reduce inflammation by modulating cytokine signaling pathways.
  • Potential Anticancer Properties : Similar compounds have shown anticancer activity through mechanisms such as apoptosis induction in tumor cells. For example, related piperidine derivatives have demonstrated cytotoxic effects against specific cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylateSimilar piperidine structure; lacks fluorinePotential JAK inhibition
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylateVariation in stereochemistry; similar functional groupsEnhanced potency against JAKs
tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylatePyrrolidine instead of piperidineVaried biological activity; less studied

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Preliminary studies indicated that this compound effectively interacts with JAKs, leading to reduced inflammatory responses in vitro.
  • Cytotoxicity Tests : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Structure–Activity Relationship (SAR) : Research on SAR has revealed that modifications in the piperidine ring can significantly alter the biological activity and binding affinity of related compounds .

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To explore the detailed molecular interactions with specific targets within cellular pathways.
  • Optimization of Derivatives : To enhance potency and selectivity for desired therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate?

  • Methodology : The synthesis typically involves multi-step processes, starting with the preparation of the piperidine core. Key steps include:

  • Fluorination : Regioselective fluorination at the 3-position using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .
  • Aminomethyl Introduction : Protection of the amine group with Boc (tert-butoxycarbonyl) via carbamate formation, followed by nucleophilic substitution or reductive amination to introduce the aminomethyl group at the 4-position .
  • Deprotection : Final Boc deprotection under acidic conditions (e.g., TFA or HCl) may be required for downstream applications .
    • Challenges : Competing side reactions (e.g., over-fluorination) necessitate precise temperature control (-78°C to 0°C) and stoichiometric monitoring .

Q. How can spectroscopic methods characterize this compound?

  • GC-MS : Used to confirm molecular weight (theoretical: 232.30 g/mol) and fragmentation patterns. Retention time alignment with reference standards ensures purity .
  • FTIR-ATR : Peaks at ~1680 cm⁻¹ (C=O stretch of carbamate) and ~3350 cm⁻¹ (N-H stretch of primary amine) validate functional groups .
  • HPLC-TOF : High-resolution mass spectrometry (HRMS) confirms exact mass (Δppm < 2), critical for distinguishing structural isomers .
  • NMR : ¹⁹F NMR (δ ~ -180 ppm for C-F) and ¹H/¹³C NMR (e.g., tert-butyl protons at δ 1.4 ppm) resolve stereochemistry and regiochemistry .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Use activated charcoal if ingested .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed during synthesis?

  • Optimization : Use directing groups (e.g., Boc-protected amines) to enhance fluorination selectivity at the 3-position. Computational modeling (DFT) predicts transition-state energies to guide reagent choice (e.g., Selectfluor® vs. DAST) .
  • Validation : Monitor reaction progress via ¹⁹F NMR to detect undesired di-fluorinated byproducts early .

Q. How to resolve contradictions in GHS classification across studies?

  • Case Study : While some safety data sheets (SDS) label the compound as "Not Classified" , others recommend respiratory protection due to potential dust toxicity .
  • Resolution : Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity) and compare results with structural analogs (e.g., tert-butyl 4-methylpiperidine-1-carboxylate) to establish a consensus .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

  • Catalysis : Use Pd/C or Raney Ni for efficient hydrogenation of intermediates .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradients) or recrystallization (MeOH/Et₂O) to isolate high-purity product (>98%) .
  • Scale-Up : Optimize solvent systems (e.g., THF/H₂O) for biphasic reactions to enhance mixing and reduce side reactions .

Q. What methods enable enantiomeric resolution of stereoisomers?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Validate purity via optical rotation ([α]D) .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer, enabling separation .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC:

ConditionPurity Loss (%)Major Degradant
40°C, dry<5%None detected
UV light15%De-fluorinated analog
75% RH10%Hydrolyzed carbamate
  • Recommendation : Store in amber vials with desiccants to mitigate hydrolysis and photodegradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
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Tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

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